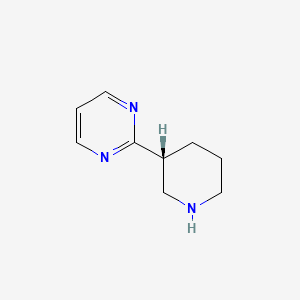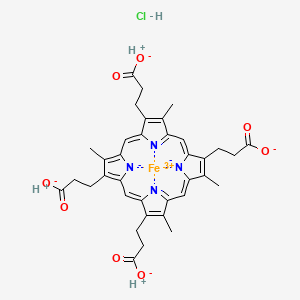
Fe(III) Coproporphyrin III chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fe(III) Coproporphyrin III chloride: is a metalloporphyrin compound where iron is coordinated to the coproporphyrin III ligand. This compound is of significant interest due to its structural similarity to heme, an essential component in various biological systems. The iron center in this compound is in the +3 oxidation state, making it a versatile compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fe(III) Coproporphyrin III chloride can be synthesized through the reaction of coproporphyrin III with an iron(III) salt, such as iron(III) chloride. The reaction typically occurs in an organic solvent under controlled conditions to ensure the proper coordination of the iron center to the coproporphyrin ligand. The resulting product is then purified through filtration and drying .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as fed-batch fermentation and enzymatic catalysis are employed to produce high yields of coproporphyrin III, which is then reacted with iron(III) chloride to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Fe(III) Coproporphyrin III chloride undergoes various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to Fe(II) or oxidized further.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron center.
Substitution: Ligand exchange reactions can be carried out using various ligands in organic solvents.
Coordination: Coordination reactions typically involve the use of metal salts or ligands in aqueous or organic solvents.
Major Products Formed:
Oxidation: Fe(II) Coproporphyrin III chloride or higher oxidation state complexes.
Substitution: New metalloporphyrin complexes with different ligands.
Coordination: Coordination complexes with other metal ions or ligands.
Scientific Research Applications
Fe(III) Coproporphyrin III chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Biology: Serves as a model compound for studying heme proteins and their functions.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Employed in the development of sensors and biosensors for detecting various analytes
Mechanism of Action
The mechanism of action of Fe(III) Coproporphyrin III chloride involves its ability to mimic the behavior of natural heme compounds. The iron center can participate in redox reactions, facilitating electron transfer processes. The compound can also bind to various molecular targets, influencing biochemical pathways and cellular functions. The peroxidase-like activity of this compound is particularly notable, as it can catalyze the decomposition of hydrogen peroxide into water and oxygen .
Comparison with Similar Compounds
Fe(III) Coproporphyrin III chloride can be compared to other metalloporphyrin compounds, such as:
Fe(III) Protoporphyrin IX chloride: Similar in structure but with different side chains, leading to variations in reactivity and applications.
Fe(III) Mesoporphyrin IX chloride: Another structurally similar compound with distinct properties.
Fe(III) Deuteroporphyrin IX chloride: Differing in the number and position of side chains, affecting its chemical behavior
This compound is unique due to its specific side chain composition, which influences its reactivity and suitability for various applications.
Properties
Molecular Formula |
C36H36ClFeN4O8 |
|---|---|
Molecular Weight |
744.0 g/mol |
IUPAC Name |
hydron;iron(3+);3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C36H38N4O8.ClH.Fe/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);1H;/q;;+3/p-3 |
InChI Key |
JTYLRZGGQOHPSW-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].Cl.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


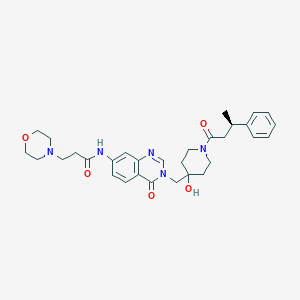
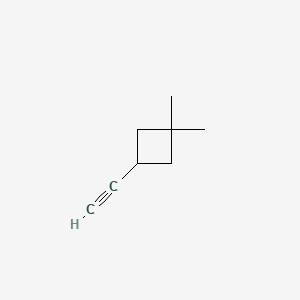
![(1R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12978203.png)
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B12978215.png)
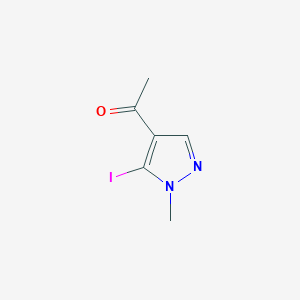
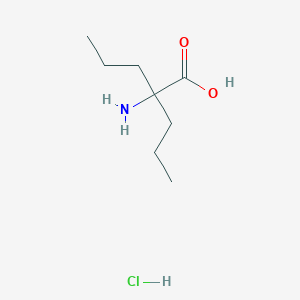
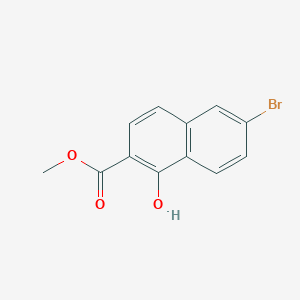
![(12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12978229.png)

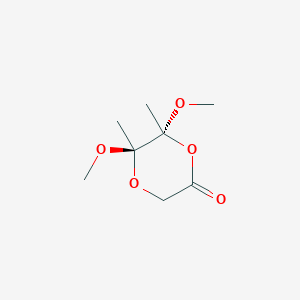
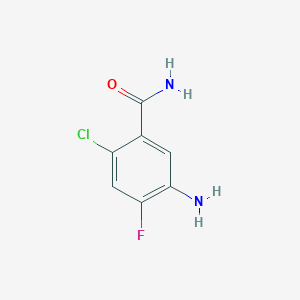
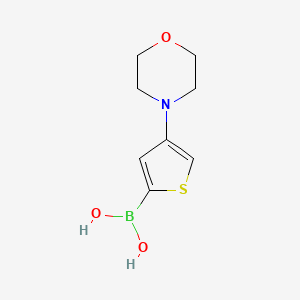
![tert-Butyl (3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12978275.png)
